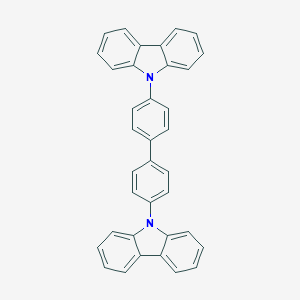

4,4'-Bis(N-carbazolyl)-1,1'-biphenyl

説明

Structure

3D Structure

特性

IUPAC Name |

9-[4-(4-carbazol-9-ylphenyl)phenyl]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H24N2/c1-5-13-33-29(9-1)30-10-2-6-14-34(30)37(33)27-21-17-25(18-22-27)26-19-23-28(24-20-26)38-35-15-7-3-11-31(35)32-12-4-8-16-36(32)38/h1-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUDMQLBKNMONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460032 | |

| Record name | 9,9'-([1,1'-Biphenyl]-4,4'-diyl)di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58328-31-7 | |

| Record name | 9,9'-([1,1'-Biphenyl]-4,4'-diyl)di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bis(9H-carbazol-9-yl)biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Bis(N-carbazolyl)-1,1'-biphenyl, commonly known as CBP, is a high-performance organic semiconductor that has garnered significant attention in the field of organic electronics. Its excellent hole-transporting properties, high triplet energy, and good thermal stability make it a cornerstone material, particularly as a host in phosphorescent organic light-emitting diodes (PhOLEDs). This technical guide provides an in-depth overview of the fundamental properties of CBP, including its synthesis, thermal, photophysical, and electrochemical characteristics. Detailed experimental protocols for the characterization of these properties are also presented to aid researchers in their practical applications.

Molecular Structure and Synthesis

CBP is a bipolar molecule consisting of a biphenyl (B1667301) core functionalized with two carbazole (B46965) moieties at the 4 and 4' positions. This structure endows the molecule with its characteristic electronic and charge-transport properties.

Caption: Molecular Structure of this compound (CBP).

Synthesis

CBP is commonly synthesized via an Ullmann coupling reaction. A typical synthesis involves the reaction of 4,4'-diiodobiphenyl (B1208875) with carbazole in the presence of a copper catalyst and a base, such as potassium carbonate, in a high-boiling point solvent like 1,3-diisopropylbenzene. The mixture is heated to reflux for an extended period. After cooling, the product is isolated and purified through filtration, recrystallization, and sometimes sublimation to achieve the high purity required for electronic applications.

Fundamental Properties

The fundamental properties of CBP are summarized in the tables below, followed by detailed experimental protocols for their determination.

General and Thermal Properties

| Property | Value |

| Molecular Formula | C₃₆H₂₄N₂ |

| Molecular Weight | 484.59 g/mol |

| Appearance | White to off-white powder |

| Melting Point (Tₘ) | 283-286 °C |

| Glass Transition (T₉) | ~110 °C |

| Decomposition (Tₔ) | > 400 °C (in N₂) |

Photophysical Properties

| Property | Value (in solution/thin film) |

| Absorption Peak (λₐₑₛ) | ~295 nm, ~340 nm (in Dichloromethane)[1] |

| Emission Peak (λₑₘ) | ~380 nm, ~400 nm |

| Triplet Energy (Eₜ) | 2.56 - 2.6 eV[2] |

| Photoluminescence Quantum Yield (PLQY) | ~30-40% (in thin film) |

Electrochemical Properties

| Property | Value (vs. Fc/Fc⁺) |

| Highest Occupied Molecular Orbital (HOMO) | -5.5 to -5.7 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 to -2.4 eV |

| Electrochemical Band Gap | ~3.2 to 3.5 eV |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the fundamental properties of CBP.

Caption: General workflow for the synthesis and characterization of CBP.

Thermal Analysis: TGA and DSC

Objective: To determine the thermal stability, decomposition temperature (Tₔ), melting point (Tₘ), and glass transition temperature (T₉) of CBP.

Methodology:

-

Thermogravimetric Analysis (TGA):

-

A small amount of the CBP sample (5-10 mg) is placed in a ceramic or platinum pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

The weight loss of the sample is recorded as a function of temperature. The decomposition temperature is typically defined as the temperature at which 5% weight loss occurs.

-

-

Differential Scanning Calorimetry (DSC):

-

A small amount of the CBP sample (2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. For example, heating from room temperature to 300 °C, cooling to room temperature, and then reheating to 300 °C, all at a controlled rate (e.g., 10 °C/min).

-

The heat flow to the sample is measured relative to the reference. The melting point is identified as the peak of the endothermic event on the second heating scan, and the glass transition temperature is observed as a step-like change in the baseline.

-

Photophysical Characterization

Objective: To determine the absorption and emission spectra, and the photoluminescence quantum yield (PLQY) of CBP.

Methodology:

-

UV-Visible Absorption and Photoluminescence (PL) Spectroscopy:

-

A dilute solution of CBP is prepared in a suitable solvent (e.g., dichloromethane (B109758) or toluene). For thin-film measurements, a film of CBP is deposited on a quartz substrate.

-

The absorption spectrum is recorded using a UV-Vis spectrophotometer.

-

The photoluminescence spectrum is recorded using a spectrofluorometer. The sample is excited at a wavelength corresponding to one of its absorption maxima, and the emitted light is collected and analyzed.

-

-

Photoluminescence Quantum Yield (PLQY):

-

The absolute method using an integrating sphere is commonly employed.

-

The sample (solution in a cuvette or a thin film) is placed inside the integrating sphere.

-

The excitation light is directed onto the sample, and the integrated intensity of the scattered excitation light and the emitted photoluminescence are measured.

-

A reference measurement is performed with a blank (solvent only or an empty substrate).

-

The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.

-

Electrochemical Characterization

Objective: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of CBP.

Methodology:

-

Cyclic Voltammetry (CV):

-

A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

A solution of CBP is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

-

The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen).

-

The potential of the working electrode is swept linearly with time to a certain vertex potential and then reversed.

-

The resulting current is measured as a function of the applied potential. The oxidation and reduction potentials of CBP are determined from the voltammogram.

-

The HOMO and LUMO energy levels are calculated from the onset potentials of the first oxidation and reduction peaks, respectively, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

-

Conclusion

This compound (CBP) remains a vital material in the advancement of organic electronics. Its well-balanced properties, including high thermal stability, a wide bandgap, and efficient hole transport, make it an ideal candidate for a variety of applications, most notably as a host material in PhOLEDs. The standardized experimental protocols outlined in this guide provide a robust framework for the consistent and reliable characterization of CBP and similar organic electronic materials, facilitating further research and development in this dynamic field.

References

Photophysical Properties of CBP Thin Films: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) thin films, a crucial material in organic electronics. This document summarizes key quantitative data, details experimental methodologies for characterization, and visualizes fundamental processes and workflows.

Introduction to CBP

This compound, commonly known as CBP, is a widely utilized host material in phosphorescent organic light-emitting diodes (PhOLEDs). Its high triplet energy, good thermal stability, and excellent hole transport mobility make it an ideal matrix for various phosphorescent guest emitters. Understanding the intrinsic photophysical properties of CBP in its thin-film form is paramount for designing and optimizing the performance of such optoelectronic devices. This guide delves into the key photophysical parameters, the experimental techniques used to measure them, and the underlying processes that govern the behavior of CBP thin films.

Quantitative Photophysical Data

The photophysical properties of CBP thin films can vary depending on the deposition method (e.g., vacuum thermal evaporation vs. solution processing) and the specific experimental conditions. The following table summarizes typical values reported in the literature.

| Property | Symbol | Value | Unit | Notes |

| Absorption Maxima | λ_abs_ | ~295, ~340 | nm | Attributed to π-π* transitions of the carbazole (B46965) moiety. |

| Photoluminescence (PL) Maxima | λ_em_ | ~374, ~392 | nm | In thin films, emission is slightly red-shifted compared to solution. |

| Highest Occupied Molecular Orbital | HOMO | ~-5.9 to -6.1 | eV | |

| Lowest Unoccupied Molecular Orbital | LUMO | ~-2.4 to -2.5 | eV | |

| Singlet Energy | E_S1_ | ~3.31 | eV | Calculated from the onset of the absorption spectrum. |

| Triplet Energy | E_T1_ | ~2.56 - 2.69 | eV | A high triplet energy is crucial for hosting blue and green phosphorescent emitters.[1] |

| Photoluminescence Quantum Yield | Φ_PL_ | 0.35 - 0.60 | - | Highly dependent on film morphology and purity. |

| Fluorescence Lifetime | τ_f_ | 1 - 10 | ns |

Experimental Protocols

Accurate characterization of the photophysical properties of CBP thin films relies on a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

Thin Film Preparation

a) Vacuum Thermal Evaporation:

-

Substrates (e.g., quartz or silicon wafers) are thoroughly cleaned using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath, followed by drying with nitrogen gas and treatment with UV-ozone or oxygen plasma to remove organic residues and improve film adhesion.

-

High-purity CBP powder is loaded into a thermal evaporation source (e.g., a tantalum or tungsten boat) within a high-vacuum chamber (base pressure < 10⁻⁶ Torr).

-

The CBP is heated until it sublimes, and the vapor deposits onto the cooled substrates.

-

The deposition rate and final film thickness are monitored in situ using a quartz crystal microbalance. A typical deposition rate is 1-2 Å/s.

b) Solution Processing (Spin Coating):

-

CBP is dissolved in a suitable organic solvent (e.g., toluene, chlorobenzene) to a specific concentration.

-

The solution is filtered through a syringe filter (e.g., 0.2 µm pore size) to remove any particulate matter.

-

A cleaned substrate is placed on the chuck of a spin coater.

-

A specific volume of the CBP solution is dispensed onto the center of the substrate.

-

The substrate is spun at a set speed (e.g., 1000-4000 rpm) for a defined duration (e.g., 30-60 seconds), leading to the formation of a uniform thin film as the solvent evaporates.

-

The film is then typically annealed on a hotplate to remove residual solvent and improve film morphology.

UV-Vis Absorption Spectroscopy

This technique is used to determine the ground-state absorption characteristics of the CBP thin film.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

-

Sample Preparation: A CBP thin film is deposited on a transparent substrate, such as quartz. An identical, uncoated quartz substrate is used as a reference.

-

Measurement:

-

The reference substrate is placed in the reference beam path of the spectrophotometer.

-

The sample (CBP film on substrate) is placed in the sample beam path.

-

The absorbance spectrum is recorded over a relevant wavelength range (e.g., 250-500 nm).

-

The spectrum of the bare substrate is subtracted from the sample spectrum to obtain the absorbance of the CBP film alone.

-

Photoluminescence (PL) Spectroscopy

PL spectroscopy is employed to measure the emission spectrum of the CBP thin film upon photoexcitation.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp with a monochromator) and an emission detector (e.g., a photomultiplier tube or a CCD camera with a monochromator).

-

Measurement:

-

The CBP thin film is placed in the sample holder, typically at an angle to the excitation beam to minimize the collection of reflected light.

-

An excitation wavelength is selected where the CBP film absorbs strongly (e.g., 340 nm).

-

The emission spectrum is scanned over a wavelength range longer than the excitation wavelength (e.g., 350-600 nm).

-

Appropriate filters may be used to block scattered excitation light from reaching the detector.

-

Time-Resolved Photoluminescence (TRPL)

TRPL is used to determine the lifetime of the excited states in the CBP thin film.

-

Instrumentation: A pulsed light source with a short pulse duration (e.g., a picosecond laser or a light-emitting diode), a fast photodetector (e.g., a streak camera or a single-photon avalanche diode), and time-correlated single-photon counting (TCSPC) electronics.

-

Measurement:

-

The CBP thin film is excited by the pulsed light source.

-

The emitted photons are collected and directed to the photodetector.

-

The TCSPC system measures the time delay between the excitation pulse and the arrival of each emitted photon.

-

A histogram of these time delays is constructed, which represents the photoluminescence decay curve.

-

The decay curve is then fitted with an exponential function (or a sum of exponentials) to extract the excited-state lifetime(s).

-

Photoluminescence Quantum Yield (PLQY) Measurement

The PLQY is a measure of the efficiency of the emission process.

-

Instrumentation: A spectrofluorometer equipped with an integrating sphere.

-

Measurement (Absolute Method):

-

The excitation beam is directed into the integrating sphere, and the spectrum of the empty sphere is measured.

-

The sample is placed inside the integrating sphere, and the spectrum is measured again under the same excitation conditions. This measurement includes both the emitted light from the sample and the scattered excitation light.

-

A third measurement is taken where the excitation beam directly hits the sample within the sphere.

-

The PLQY is calculated by comparing the integrated intensity of the emitted light to the integrated intensity of the absorbed light, which is determined from the difference in the scattered excitation light with and without the sample present.

-

Visualizations

Photophysical Processes in CBP Thin Films

The following diagram illustrates the key photophysical events that occur in a CBP thin film upon photoexcitation.

Caption: Key photophysical processes in a CBP thin film.

Experimental Workflow for CBP Thin Film Characterization

This diagram outlines the typical workflow for characterizing the photophysical properties of CBP thin films.

Caption: Workflow for characterizing CBP thin film properties.

Conclusion

This guide has provided a detailed overview of the photophysical properties of CBP thin films, essential for their application in organic electronics. The presented data, experimental protocols, and process visualizations offer a solid foundation for researchers and professionals working with this key material. Accurate and consistent characterization, following standardized protocols, is crucial for advancing the development of high-performance organic electronic devices.

References

In-Depth Technical Guide to the Electronic Structure of 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Bis(N-carbazolyl)-1,1'-biphenyl, commonly known as CBP, is a paramount organic semiconductor material extensively utilized in the fabrication of high-performance organic light-emitting diodes (OLEDs). Its principal role is that of a host material for phosphorescent emitters, owing to its high triplet energy and excellent charge-transporting properties. A comprehensive understanding of its electronic structure is fundamental to the rational design and optimization of OLED devices. This guide provides a detailed examination of the synthesis, purification, and characterization of the electronic properties of CBP, presenting both experimental and computational methodologies.

Core Electronic and Physical Properties

The electronic and physical properties of CBP are summarized in the table below, providing a quantitative overview of its key characteristics.

| Property | Value | Method of Determination | Reference |

| Molecular Formula | C₃₆H₂₄N₂ | - | [1] |

| Molecular Weight | 484.59 g/mol | - | [1] |

| Highest Occupied Molecular Orbital (HOMO) | ~ -6.0 to -6.3 eV | Cyclic Voltammetry, UPS | [2] |

| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.9 to -3.6 eV | Cyclic Voltammetry, IPES | [2] |

| Triplet Energy (E_T) | ~ 2.56 eV | Phosphorescence Spectroscopy | [3] |

| Ionization Potential | ~ 6.2 to 6.3 eV | Ultraviolet Photoelectron Spectroscopy (UPS) | [2] |

| Melting Point | 281-285 °C | Differential Scanning Calorimetry (DSC) | |

| Glass Transition Temperature (T_g) | ~ 121 °C | Differential Scanning Calorimetry (DSC) | |

| Decomposition Temperature (T_d) | > 320 °C (0.5% weight loss) | Thermogravimetric Analysis (TGA) |

Synthesis and Purification

The most common and effective method for the synthesis of CBP is the Ullmann condensation reaction, followed by purification via thermal sublimation to achieve the high purity required for electronic applications.

Synthesis via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed cross-coupling reaction that forms a C-N bond between a carbazole (B46965) and an aryl halide.

Ullmann Condensation for CBP Synthesis

Experimental Protocol:

-

Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 4,4'-diiodobiphenyl (150 g, 369.5 mmol), carbazole (123.5 g, 738.6 mmol), copper powder (23 g), and potassium carbonate (100 µL).[1]

-

Solvent Addition: Add 500 mL of 1,3-diisopropylbenzene to the flask.[1]

-

Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere.[1]

-

Reaction: Heat the reaction mixture to reflux and maintain for 30 hours with continuous stirring.[1]

-

Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Add an appropriate amount of toluene (B28343) and filter to remove insoluble materials.[1]

-

Workup: Remove the solvent from the filtrate by distillation under reduced pressure to obtain the crude product.[1]

-

Recrystallization: Add 500 mL of methanol (B129727) to the crude product and recrystallize to obtain a solid precipitate.[1]

-

Isolation: Collect the crystals by filtration and dry them to yield the final product.[1]

Purification by Sublimation

Sublimation is a crucial step to achieve the high purity (>99.9%) of CBP required for OLED fabrication, as it effectively removes non-volatile impurities.[4]

Purification of CBP by Sublimation

Experimental Protocol:

-

Sample Preparation: Ensure the crude CBP is completely dry.[5]

-

Apparatus Setup: Place the crude CBP in the bottom of a sublimation apparatus. Assemble the apparatus with a cold finger.[5]

-

Vacuum Application: Evacuate the system using a high-vacuum pump to a pressure below 0.1 Torr.[6]

-

Cooling: Circulate a coolant (e.g., cold water) through the cold finger.[6]

-

Heating: Gradually heat the bottom of the apparatus using a heating mantle. The optimal sublimation temperature for CBP is typically below its melting point.

-

Deposition: Observe the deposition of purified CBP crystals on the cold finger.[6]

-

Product Collection: Once the sublimation is complete, turn off the heating and allow the apparatus to cool to room temperature. Turn off the coolant and slowly vent the system to atmospheric pressure. Carefully remove the cold finger and scrape off the purified crystals.[5]

Experimental Determination of Electronic Structure

Several experimental techniques are employed to characterize the electronic structure of CBP.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a material by measuring its oxidation and reduction potentials.

Experimental Protocol:

-

Electrode Preparation: A thin film of CBP is deposited on a working electrode (e.g., a glassy carbon or platinum electrode).[7]

-

Electrochemical Cell: A three-electrode cell is used, comprising the CBP-coated working electrode, a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Electrolyte Solution: The electrolyte is typically a 0.1 M solution of a salt like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) in an anhydrous solvent such as acetonitrile.

-

Measurement: The potential is swept linearly with time between defined limits, and the resulting current is measured.

-

Data Analysis: The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram. The HOMO and LUMO levels are then calculated using the following empirical equations, often with ferrocene (B1249389) as an internal standard for calibration:

-

HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8]

-

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a surface-sensitive technique that measures the kinetic energy of photoelectrons emitted from a sample upon irradiation with ultraviolet light to determine the valence band structure and work function.

UPS Experimental Workflow

Experimental Protocol:

-

Sample Preparation: A thin film of CBP (typically around 100 Å) is deposited on a conductive substrate (e.g., gold) under ultra-high vacuum (UHV) conditions.[2]

-

Irradiation: The sample is irradiated with a UV light source, commonly a helium discharge lamp (He I at 21.22 eV).[8]

-

Electron Detection: The kinetic energy of the emitted photoelectrons is measured using an electron energy analyzer.[8]

-

Data Analysis:

-

Work Function (Φ): Determined from the secondary electron cutoff in the UPS spectrum.

-

HOMO Level: The onset of the highest energy peak in the valence band region of the spectrum corresponds to the HOMO level relative to the Fermi level.[2] The ionization potential is the energy difference between the vacuum level and the HOMO onset.[2]

-

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition temperature of CBP by measuring its mass change as a function of temperature.

Experimental Protocol:

-

Sample Preparation: A small amount of CBP (typically 5-10 mg) is placed in a TGA pan.[9]

-

Instrument Setup: The TGA instrument is programmed with a specific heating rate (e.g., 10 °C/min) and a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min).[9][10]

-

Measurement: The sample is heated from room temperature to a high temperature (e.g., 800 °C), and the mass of the sample is continuously monitored.[10]

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is an indicator of the material's thermal stability.[11]

Photoluminescence (PL) Spectroscopy

PL spectroscopy is used to study the emissive properties of CBP, including its fluorescence and phosphorescence spectra, which are crucial for understanding its role as a host material.

Experimental Protocol:

-

Sample Preparation: A thin film of CBP is prepared, often by spin-coating a solution of CBP in a suitable solvent (e.g., THF) onto a substrate.[3]

-

Excitation: The film is excited with a light source (e.g., a xenon lamp or a laser) at a wavelength where CBP absorbs light.[12]

-

Emission Detection: The emitted light is collected and analyzed by a spectrometer to obtain the photoluminescence spectrum. For phosphorescence measurements, time-resolved techniques are often employed at low temperatures (e.g., 77 K).[13]

-

Data Analysis: The PL spectrum reveals the emission wavelengths and can be used to determine the singlet and triplet energy levels of CBP.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules like CBP.

DFT Calculation Workflow for CBP

Computational Protocol (using Gaussian software):

-

Input File Creation:

-

Molecular Structure: Define the initial 3D coordinates of the CBP molecule. This can be done using a molecular modeling program like GaussView.[14]

-

Calculation Setup: In the Gaussian input file, specify the following:

-

Job Type: Opt Freq for geometry optimization followed by frequency calculation to confirm a minimum energy structure.[15]

-

Method: Choose a DFT functional and basis set. A common choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[15]

-

Charge and Multiplicity: For neutral CBP, the charge is 0 and the spin multiplicity is 1 (singlet).[15]

-

-

-

Running the Calculation: Submit the input file to the Gaussian program.[15]

-

Output Analysis:

Application in OLEDs

CBP is a cornerstone material in the emissive layer of many phosphorescent OLEDs.

OLED Fabrication

A typical OLED structure incorporating CBP as a host material is fabricated by sequential deposition of thin layers.

Experimental Protocol:

-

Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are thoroughly cleaned.

-

Hole Injection Layer (HIL) Deposition: A HIL material is deposited onto the ITO.

-

Hole Transport Layer (HTL) Deposition: A HTL material is deposited on top of the HIL.

-

Emissive Layer (EML) Deposition: A layer of CBP co-deposited with a phosphorescent dopant (e.g., Ir(ppy)₃) is created.[16] This is often done by thermal evaporation in a high vacuum chamber.[16]

-

Electron Transport Layer (ETL) Deposition: An ETL material is deposited on the EML.

-

Electron Injection Layer (EIL) Deposition: A thin EIL, such as lithium fluoride (B91410) (LiF), is deposited.[16]

-

Cathode Deposition: A metal cathode (e.g., aluminum) is deposited to complete the device.[16]

-

Encapsulation: The device is encapsulated to protect the organic layers from oxygen and moisture.

Conclusion

The electronic structure of this compound is a critical determinant of its performance in organic electronic devices. Through a combination of robust synthetic and purification methods, detailed experimental characterization, and corroborative computational modeling, a comprehensive understanding of its properties can be achieved. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to effectively work with and innovate upon this vital organic semiconductor.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. innovation.world [innovation.world]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. ej-eng.org [ej-eng.org]

- 13. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]

- 14. m.youtube.com [m.youtube.com]

- 15. medium.com [medium.com]

- 16. files01.core.ac.uk [files01.core.ac.uk]

A Technical Guide to the Triplet Energy of CBP Host Material

For Researchers, Scientists, and Organic Electronics Professionals

Introduction

4,4′-Bis(N-carbazolyl)-1,1′-biphenyl, commonly known as CBP, is a cornerstone host material in the field of organic light-emitting diodes (OLEDs), particularly for phosphorescent emitters (PhOLEDs).[1][2] Its primary role is to accept electrical energy in the form of excitons and efficiently transfer that energy to a guest phosphorescent dopant, which then emits light. The success of this energy transfer hinges critically on the relative energy levels of the host and guest molecules. Specifically, for efficient Dexter energy transfer, the triplet energy level (T₁) of the host material must be higher than that of the phosphorescent dopant.[3] This ensures that triplet excitons, which account for up to 75% of excitons formed under electrical excitation, are effectively confined on the dopant molecules for light emission, preventing energy back-transfer and non-radiative losses.[4] This guide provides an in-depth overview of the triplet energy of CBP, methods for its determination, and its significance in device performance.

Quantitative Data: Triplet Energy of CBP

The triplet energy of CBP has been reported in numerous studies, with minor variations depending on the measurement technique, sample preparation (e.g., thin film, solution), and temperature. The generally accepted value is approximately 2.55 to 2.6 eV.[2][3] A summary of reported values is presented below for comparative analysis.

| Triplet Energy (T₁) [eV] | Measurement Method | Notes | Source(s) |

| 2.55 | Phosphorescence Spectroscopy | Measured from the highest energy peak of the low-temperature (77 K) phosphorescence spectrum. | [3][5] |

| 2.58 | Phosphorescence Spectroscopy | — | [6] |

| 2.6 | Phosphorescence Spectroscopy | — | [2] |

| 2.64 | Phosphorescence Spectroscopy | Compared with CBP isomers m-CBP (2.84 eV) and o-CBP (3.0 eV). | [7] |

| 2.69 | Not Specified | Value cited for parent CBP in a study of a CBP derivative. | [2][8] |

The variation in reported values highlights the sensitivity of the triplet energy to the local molecular environment. Factors such as molecular packing in thin films can influence the final measured energy level.[9]

Experimental Protocol: Determination of Triplet Energy

The most common and direct method for determining the triplet energy of an organic semiconductor like CBP is low-temperature phosphorescence spectroscopy .[10] Because triplet-to-ground state transitions are spin-forbidden, their emission (phosphorescence) is typically weak and has a long lifetime, making it susceptible to quenching by non-radiative decay pathways at room temperature.[11][12] Cooling the sample to cryogenic temperatures, most commonly 77 K (the boiling point of liquid nitrogen), minimizes these non-radiative processes and allows for the detection of the phosphorescence spectrum.

Detailed Methodology:

-

Sample Preparation:

-

A thin film of CBP is deposited on a suitable substrate (e.g., quartz) via thermal evaporation or from solution.

-

Alternatively, a dilute solution of CBP in a suitable solvent that forms a rigid glass at low temperatures (e.g., 2-methyltetrahydrofuran) can be prepared.

-

-

Cryogenic Setup:

-

The sample is mounted in a cryostat with optical windows.[13]

-

The cryostat is evacuated and then cooled to 77 K using liquid nitrogen.

-

-

Optical Excitation:

-

The sample is excited with a monochromatic light source, typically a UV laser (e.g., a 266 nm Nd:YAG laser) or a Xenon lamp coupled with a monochromator.[13] The excitation energy must be higher than the absorption onset of CBP to populate the first excited singlet state (S₁).

-

-

Signal Detection:

-

Following excitation, the molecules undergo intersystem crossing (ISC) from the S₁ state to the T₁ state.

-

The subsequent emission (phosphorescence) from the T₁ state is collected and focused into a spectrograph.

-

To distinguish the long-lived phosphorescence from short-lived fluorescence, a time-gated detection method is often employed. The detector (e.g., an intensified CCD camera) is activated after a short delay (microseconds to milliseconds) following the excitation pulse, ensuring that only the phosphorescence is recorded.[13][14]

-

-

Data Analysis:

-

The recorded phosphorescence spectrum is plotted as intensity versus wavelength (or energy).

-

The triplet energy (T₁) is determined from the highest-energy vibronic peak (the 0-0 transition) of the phosphorescence spectrum.[10] This peak corresponds to the energy difference between the lowest vibrational level of the triplet state and the lowest vibrational level of the ground state.

-

Visualizations: Energy Transfer and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the key energy transfer pathways in a CBP-based OLED and the experimental workflow for T₁ measurement.

Caption: Energy transfer mechanism in a CBP-hosted PhOLED.

Caption: Workflow for triplet energy measurement via phosphorescence.

Conclusion

The triplet energy level of CBP is a fundamental parameter that dictates its suitability as a host material in phosphorescent OLEDs.[15] A T₁ value of approximately 2.6 eV enables CBP to host a wide variety of green and red phosphorescent emitters efficiently.[8][16] The standardized method for determining this value is low-temperature phosphorescence spectroscopy, which isolates the spin-forbidden emission to precisely identify the energy gap. Understanding and accurately measuring this property is essential for the rational design and optimization of next-generation OLED materials and device architectures.[17]

References

- 1. Understanding excited state properties of host materials in OLEDs: simulation of absorption spectrum of amorphous 4,4-bis(carbazol-9-yl)-2,2-biphenyl (CBP) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. noctiluca.eu [noctiluca.eu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. [PDF] Understanding excited state properties of host materials in OLEDs: simulation of absorption spectrum of amorphous 4,4-bis(carbazol-9-yl)-2,2-biphenyl (CBP). | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Room temperature triplet state spectroscopy of organic semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [1310.3072] Room temperature triplet state spectroscopy of organic semiconductors [arxiv.org]

- 13. Determination of Triplet Energies, Triplet Acquisitions- Oxford Instruments [andor.oxinst.com]

- 14. Doping modulated solution processed single molecule fluorescence–phosphorescence dual emission pure white organic light emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 15. ep2-bayreuth.de [ep2-bayreuth.de]

- 16. [Properties of phosphorescent organic light-emitting diodes with different doping order on light emitting layer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the HOMO and LUMO Energy Levels of CBP

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) is a widely utilized host material in organic light-emitting diodes (OLEDs), particularly in phosphorescent OLEDs (PhOLEDs). Its high triplet energy, good thermal stability, and effective charge-transporting properties make it an excellent choice for facilitating efficient energy transfer to guest emitter molecules. A thorough understanding of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is critical for designing and optimizing OLED device architectures, as these levels govern charge injection, transport, and recombination processes. This guide provides a comprehensive overview of the HOMO and LUMO energy levels of CBP, detailed experimental methodologies for their determination, and a visualization of its role within an OLED device.

Quantitative Data on HOMO and LUMO Energy Levels of CBP

The precise HOMO and LUMO energy levels of CBP can vary slightly depending on the experimental technique, measurement conditions, and the form of the material (e.g., thin film, solution). Below is a summary of reported values from various studies.

| HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Measurement Technique | Source |

| -6.3 | - | - | Cyclic Voltammetry | [Theoretical and experimental HOMO and LUMO energy levels of the closed and open form of each dye] |

| -5.9 | -2.4 | 3.5 | Not Specified | [Schematic energy-level diagram of the studied OLED devices containing (a) green emitter Ir(ppy)3 in CBP host and (b) blue emitter FIrpic in mCBP host with five different ETMs: TPBi, DPC, DPP, PC, and PP] |

| -6.1 | -2.4 | 3.7 | Not Specified | [Energy level diagrams of the OLEDs EML consist with a 1 wt.%-DCNP:CBP (device A), b pristine BSBCz (device B), and c 1 wt.%-DCNP:BSBCz (device C) which were used to compare triplet accumulation property of CBP versus triplet scavenging property of BSBCz] |

| -6.0 | -2.9 | 3.1 | Not Specified | [(a) Energy-level diagram of OLEDs consisting of neat films and CBP-doped with the emitters KCPhDPA or KCPhCz] |

| -8.211 | - | - | Density Functional Theory (DFT) | [Frontier orbital parameters: E HOMO , E LUMO , and ω of CBP and TPB.] |

Experimental Protocols

The determination of HOMO and LUMO energy levels of organic semiconductors like CBP relies on several key experimental techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a material, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Sample Preparation: A thin film of CBP is deposited on a working electrode (e.g., platinum, glassy carbon, or indium tin oxide-coated glass). Alternatively, CBP can be dissolved in a suitable solvent containing a supporting electrolyte.

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of the working electrode with the CBP film, a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (typically a platinum wire).

-

Measurement: The electrodes are immersed in an electrolyte solution, and a potentiostat is used to apply a linearly varying potential to the working electrode. The potential is swept between two set points, and the resulting current is measured.

-

Data Analysis: The resulting plot of current versus potential (a cyclic voltammogram) shows oxidation and reduction peaks. The onset of the first oxidation peak is used to calculate the HOMO level, while the onset of the first reduction peak can be used to estimate the LUMO level. The energy levels are typically referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a surface-sensitive technique that measures the kinetic energy of photoelectrons emitted from a material upon irradiation with ultraviolet photons to determine the HOMO level and work function.

Methodology:

-

Sample Preparation: A thin film of CBP is deposited on a conductive substrate (e.g., gold, indium tin oxide) under ultra-high vacuum (UHV) conditions to ensure a clean surface.

-

Irradiation: The sample is irradiated with a monochromatic UV light source, typically a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV).

-

Photoelectron Detection: The kinetic energy of the emitted photoelectrons is measured using an electron energy analyzer.

-

Data Analysis: The UPS spectrum shows the density of occupied states. The HOMO level is determined from the onset of the highest energy peak in the valence band region. The work function of the material can be determined from the secondary electron cutoff.

Inverse Photoemission Spectroscopy (IPES)

IPES is a technique complementary to UPS that probes the unoccupied electronic states of a material to determine the LUMO level.

Methodology:

-

Sample Preparation: Similar to UPS, a thin film of CBP is prepared on a conductive substrate in a UHV chamber.

-

Electron Bombardment: A monochromatic beam of low-energy electrons is directed at the sample surface.

-

Photon Detection: When the incident electrons transition into unoccupied states (including the LUMO), they can radiatively decay, emitting photons. These photons are detected by a specialized photon detector.

-

Data Analysis: By scanning the kinetic energy of the incident electrons and detecting the emitted photons, a spectrum of the unoccupied density of states is obtained. The onset of the lowest energy feature in the IPES spectrum corresponds to the LUMO level.

Visualizations

Energy Level Alignment in a CBP-Based OLED

The following diagram illustrates the typical energy level alignment in a phosphorescent OLED where CBP is used as a host material for an iridium-based green phosphorescent emitter, Ir(ppy)3. The diagram shows the flow of charge carriers (holes and electrons) from the electrodes, through the transport layers, and into the emissive layer where they recombine on the guest molecules to generate light.

Caption: Energy level diagram of a CBP-based OLED.

Experimental Workflow for Determining HOMO and LUMO Levels

This diagram outlines the typical workflow for experimentally determining the HOMO and LUMO energy levels of CBP using a combination of UPS, IPES, and CV.

Caption: Experimental workflow for CBP characterization.

Technical Guide: Solubility and Purification of 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility of 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)

The solubility of CBP is a critical parameter for its application and purification. While precise quantitative solubility data is scarce in peer-reviewed literature, a qualitative understanding has been established through various sources. CBP is generally considered to have poor solubility in highly polar solvents like water and limited solubility in some common organic solvents.

Data Presentation: Qualitative Solubility of CBP

| Solvent | Qualitative Solubility | Reference |

| N,N-Dimethylformamide (DMF) | Very Soluble | [1] |

| Chloroform | Soluble | [2][3] |

| Dichloromethane (B109758) | Soluble | [2][3] |

| Tetrahydrofuran (THF) | Soluble / Slightly Soluble | [3][4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Acetone (B3395972) | Soluble | [2] |

| Ethyl Acetate (B1210297) | Soluble | [2] |

| Methanol (B129727) | Soluble / Practically Insoluble | [1] |

| Glacial Acetic Acid | Sparingly Soluble | [1] |

| Water | Practically Insoluble | [1] |

Note: The conflicting reports on methanol solubility highlight the need for empirical determination for specific applications.

Purification of this compound (CBP)

High purity of CBP is essential for its performance in electronic devices. The most common methods for purifying CBP are recrystallization, column chromatography, and sublimation. The choice of method depends on the initial purity of the material, the scale of the purification, and the desired final purity.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Experimental Protocol: Recrystallization of CBP

Single-Solvent Recrystallization (Example with Toluene):

-

Solvent Selection: Toluene (B28343) is a suitable solvent for the recrystallization of CBP.

-

Dissolution: In a fume hood, place the crude CBP in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture with stirring on a hot plate until the CBP completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.

-

Drying: Dry the purified CBP crystals in a vacuum oven.

Mixed-Solvent Recrystallization (Example with Hexane (B92381)/Acetone):

-

Solvent System: A mixture of hexane and acetone can be effective. CBP is more soluble in acetone (the "good" solvent) and less soluble in hexane (the "bad" solvent).

-

Dissolution: Dissolve the crude CBP in a minimum amount of hot acetone.

-

Addition of Anti-Solvent: While the solution is still hot, slowly add hexane until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached.

-

Clarification: If the solution becomes too cloudy, add a few drops of hot acetone to redissolve the precipitate.

-

Crystallization and Isolation: Follow steps 4-8 from the single-solvent recrystallization protocol, using a cold mixture of hexane and acetone for washing the crystals.

Mandatory Visualization: Recrystallization Workflow

Caption: General workflow for the purification of CBP via recrystallization.

Column Chromatography

Column chromatography is a powerful technique for separating components of a mixture based on their differential adsorption onto a stationary phase.

Experimental Protocol: Column Chromatography of CBP

-

Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the purification of CBP.

-

Mobile Phase (Eluent): A non-polar solvent system with a gradually increasing polarity is typically used. A common system is a gradient of acetone in hexane (e.g., starting with pure hexane and gradually increasing to 10% acetone in hexane).[5] Another option is a gradient of ethyl acetate in hexanes.

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar eluent (e.g., pure hexane).

-

Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.

-

-

Sample Loading:

-

Dissolve the crude CBP in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

-

Carefully apply the sample solution to the top of the silica gel bed.

-

-

Elution:

-

Begin eluting the column with the initial non-polar solvent.

-

Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., acetone or ethyl acetate).

-

Collect fractions of the eluent as it passes through the column.

-

-

Fraction Analysis:

-

Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

-

Combine the fractions that contain the pure CBP.

-

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified CBP.

Mandatory Visualization: Column Chromatography Workflow

Caption: General workflow for the purification of CBP via column chromatography.

Sublimation

Sublimation is a purification technique where a solid is heated under vacuum, transitioning directly into a gas phase, and then condensed back into a solid on a cold surface, leaving non-volatile impurities behind. This method is particularly effective for obtaining high-purity organic materials for electronic applications.

Experimental Protocol: Vacuum Sublimation of CBP

-

Apparatus: A standard laboratory sublimation apparatus consisting of an outer tube, a cold finger, and a vacuum connection is required.

-

Sample Preparation:

-

Ensure the crude CBP is completely dry.

-

Place the crude CBP at the bottom of the outer tube of the sublimation apparatus.

-

-

Assembly:

-

Insert the cold finger into the outer tube.

-

Connect the apparatus to a high vacuum pump.

-

-

Sublimation:

-

Begin to evacuate the system to a pressure below 10-5 Torr.

-

Once a high vacuum is achieved, start circulating a coolant (e.g., cold water or a chiller fluid) through the cold finger.

-

Gradually heat the bottom of the sublimation apparatus using a heating mantle or a tube furnace. The temperature should be carefully controlled to be below the melting point of CBP (281-285 °C) but high enough to induce sublimation. A typical sublimation temperature for CBP is in the range of 220-260 °C.

-

-

Deposition: The sublimed CBP vapor will travel to the cold finger and deposit as purified crystals.

-

Collection:

-

Once a sufficient amount of purified CBP has collected on the cold finger, turn off the heat and allow the apparatus to cool completely to room temperature under vacuum.

-

Carefully vent the system with an inert gas (e.g., nitrogen or argon).

-

Gently remove the cold finger and scrape the purified CBP crystals onto a clean, pre-weighed surface.

-

Mandatory Visualization: Sublimation Workflow

Caption: General workflow for the purification of CBP via vacuum sublimation.

Conclusion

The purification of this compound is a critical step in its use for advanced applications. While quantitative solubility data remains elusive, a working knowledge of its qualitative solubility allows for the effective application of purification techniques such as recrystallization, column chromatography, and sublimation. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, enabling the consistent production of high-purity CBP. For critical applications, it is recommended that solubility parameters be determined empirically under the specific conditions of use.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of CREB-Binding Protein (CBP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CREB-binding protein (CBP), and its close homolog p300, are large, multi-domain nuclear proteins that function as transcriptional co-activators.[1] They play a crucial role in a wide array of cellular processes, including proliferation, differentiation, and DNA repair, by integrating and transducing various signaling pathways.[2] Given their central role in cellular function, the stability and turnover of CBP are tightly regulated. Understanding the thermal stability and degradation pathways of CBP is of paramount importance for researchers in drug development, particularly for designing therapeutics that target CBP or are affected by its functional status. This technical guide provides a comprehensive overview of the current knowledge on the thermal stability and degradation of human CBP, including detailed experimental protocols and quantitative data.

Thermal Stability of CBP

The thermal stability of a protein is a critical determinant of its function and propensity for aggregation. While comprehensive data on the full-length human CBP is limited, studies on its individual domains and homologs provide valuable insights.

Quantitative Thermal Stability Data

The thermal stability of proteins can be quantified by parameters such as the melting temperature (T_m), the enthalpy of unfolding (ΔH), and the change in heat capacity (ΔC_p).

| Protein/Domain | Organism | Method | Melting Temperature (T_m) | Enthalpy of Unfolding (ΔH) | Change in Heat Capacity (ΔC_p) | Reference |

| Bromodomain | Human | Thermal Shift Assay | 42.5 °C | Not Reported | Not Reported | [3] |

| Full-length CBP | Human | Not Reported | Data Not Available | Data Not Available | Data Not Available |

Table 1: Summary of quantitative thermal stability data for CBP and its domains.

Factors Influencing Thermal Stability

The stability of CBP is influenced by several factors, including:

-

Post-translational Modifications: Phosphorylation and acetylation can alter the conformation and stability of CBP.

-

Ligand Binding: The binding of small molecules or protein partners to specific domains can either stabilize or destabilize the protein.

-

pH and Buffer Conditions: Like most proteins, the stability of CBP is sensitive to the pH and ionic strength of its environment.

Degradation of CBP

The cellular levels of CBP are meticulously controlled through proteolytic degradation, primarily via the ubiquitin-proteasome system and caspase-mediated cleavage.

Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome pathway is the principal mechanism for the degradation of CBP in response to various cellular signals. This process involves the concerted action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase provides substrate specificity, recognizing CBP and catalyzing the transfer of ubiquitin to it. Polyubiquitinated CBP is then recognized and degraded by the 26S proteasome.

Several signaling pathways and proteins are known to regulate the ubiquitin-mediated degradation of CBP, including the Ras signaling pathway.[4]

Caspase-Mediated Cleavage

During apoptosis, CBP is targeted for cleavage by caspases, a family of cysteine proteases that execute programmed cell death. Specifically, caspase-6 has been identified as a key protease that cleaves CBP.[5] This cleavage is thought to occur between the bromodomain and the histone acetyltransferase (HAT) domain, although the precise cleavage site in human CBP has not been definitively mapped. The preferred cleavage motif for caspase-6 is often characterized by the sequence IVLD.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the thermal stability and degradation of CBP.

Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a protein as a function of temperature, allowing for the determination of its T_m, ΔH, and ΔC_p.

Methodology:

-

Sample Preparation:

-

Purify recombinant human CBP to >95% purity.

-

Dialyze the protein extensively against the desired buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP). The dialysis buffer will be used as the reference.

-

Determine the protein concentration accurately using a reliable method (e.g., absorbance at 280 nm with the calculated extinction coefficient). A typical concentration range for DSC is 0.2-1.0 mg/mL.

-

-

DSC Analysis:

-

Load the protein sample into the sample cell and the matched dialysis buffer into the reference cell of the calorimeter.

-

Set the temperature scan rate (e.g., 1 °C/min).

-

Define the temperature range for the scan (e.g., 20 °C to 90 °C).

-

Perform a buffer-buffer scan prior to the sample scan to establish a baseline.

-

Acquire the data as the differential power supplied to the cells versus temperature.

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from the sample thermogram.

-

Fit the resulting data to a suitable model (e.g., a two-state unfolding model) to determine the T_m, ΔH, and ΔC_p.

-

In Vitro Caspase-6 Cleavage Assay

This assay is used to confirm that CBP is a substrate for caspase-6 and to identify the resulting cleavage fragments.

Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components in a suitable reaction buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose):

-

Purified recombinant human CBP (final concentration to be optimized, e.g., 1-5 µM).

-

Recombinant active human caspase-6 (final concentration to be optimized, e.g., 100-500 nM).

-

-

As a negative control, prepare a reaction mixture without caspase-6.

-

-

Incubation:

-

Incubate the reaction mixtures at 37 °C for a time course (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Analysis:

-

Stop the reaction at each time point by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Resolve the protein fragments by SDS-PAGE.

-

Visualize the cleavage products by Coomassie blue staining or by Western blotting using antibodies specific to different domains of CBP (e.g., N-terminal, C-terminal, HAT domain).

-

References

- 1. Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. reactionbiology.com [reactionbiology.com]

- 4. researchgate.net [researchgate.net]

- 5. Cleavage at the 586 Amino Acid Caspase-6 Site in Mutant huntingtin Influences Caspase-6 Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. proteopedia.org [proteopedia.org]

An In-depth Technical Guide to Exciton Dynamics in CBP Films

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and experimental observations of singlet and triplet exciton (B1674681) dynamics in 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) films. CBP is a crucial host material in organic light-emitting diodes (OLEDs), and understanding its exciton dynamics is paramount for designing and optimizing device performance. This document summarizes key quantitative data, details common experimental protocols, and visualizes the core processes involved.

Introduction to Exciton Dynamics in CBP

Upon electrical or optical excitation, CBP molecules form excited states known as excitons, which are bound electron-hole pairs. These excitons can exist in two spin states: singlets (S₁) and triplets (T₁). The dynamics of these excitons—their generation, diffusion, and decay—govern the efficiency and lifetime of OLEDs. This guide delves into the intricate processes that dictate the fate of singlet and triplet excitons in CBP thin films.

Quantitative Analysis of Exciton Parameters

The following tables summarize the experimentally determined and simulation-derived parameters for singlet and triplet excitons in CBP films. These values are critical for modeling and predicting the behavior of CBP-based devices.

Table 1: Singlet Exciton Dynamics in Neat CBP Films

| Parameter | Symbol | Value | Method | Reference |

| Exciton Lifetime | τ_s | ~1 ns | Time-Resolved Photoluminescence | [1] |

| Diffusion Length | L_D | 6.0 ± 0.5 nm | Spectrally Resolved Photoluminescence Quenching |

Table 2: Triplet Exciton Dynamics in Neat CBP Films

| Parameter | Symbol | Value | Method | Reference |

| Diffusion Coefficient | D_T | (1.4 ± 0.3) x 10⁻⁸ cm²/s | Time-Resolved Spectroscopy | |

| Diffusion Length | L_D | ~140 nm | Kinetic Monte Carlo (Simulation) | [2] |

| Triplet-Triplet Annihilation Rate | k_TT | (1.6 ± 0.4) x 10⁻¹⁴ cm³/s | Time-Resolved Spectroscopy |

Key Excitonic Processes in CBP Films

The behavior of excitons in CBP films is governed by a series of competing dynamic processes. These include radiative and non-radiative decay, energy transfer, diffusion, and annihilation.

Exciton Generation and Decay

Upon excitation, singlet and triplet excitons are formed. Singlet excitons can decay radiatively, emitting fluorescence, or non-radiatively. Triplet excitons in CBP are non-emissive at room temperature and decay primarily through non-radiative pathways or interactions with other excitons or dopants.

Exciton Diffusion and Annihilation

Excitons are not stationary and can migrate through the CBP film via Förster (singlet) or Dexter (triplet) energy transfer mechanisms. When two excitons come into close proximity, they can annihilate each other. Singlet-singlet and triplet-triplet annihilation are important non-radiative decay channels, especially at high exciton densities.

Experimental Protocols

The quantitative data presented in this guide are primarily obtained through sophisticated spectroscopic techniques. Below are detailed methodologies for two key experiments.

Time-Resolved Photoluminescence (TRPL) Spectroscopy

TRPL is used to measure the lifetime of singlet excitons.

Objective: To determine the temporal decay of fluorescence intensity from a CBP film following pulsed photoexcitation.

Methodology:

-

Sample Preparation: A thin film of CBP is deposited on a quartz substrate by thermal evaporation in a high-vacuum chamber. The thickness of the film is typically in the range of 50-100 nm.

-

Excitation: The CBP film is excited by a pulsed laser with a pulse duration significantly shorter than the expected fluorescence lifetime (e.g., a picosecond or femtosecond laser). The excitation wavelength is chosen to be in the absorption range of CBP, typically in the UV region (e.g., 340 nm). The laser repetition rate is set low enough to allow for the complete decay of the photoluminescence between pulses (e.g., 1-10 MHz). The laser fluence is kept low to avoid exciton-exciton annihilation.

-

Detection: The resulting photoluminescence is collected and focused onto the entrance slit of a monochromator to select a specific emission wavelength. The light is then detected by a high-speed photodetector, such as a streak camera or a single-photon avalanche diode (SPAD) connected to time-correlated single-photon counting (TCSPC) electronics.

-

Data Analysis: The TRPL decay curve is fitted with an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τ_s). For a simple mono-exponential decay, the intensity I(t) as a function of time t is given by: I(t) = I₀ * exp(-t/τ_s) where I₀ is the initial intensity.

Spectrally Resolved Photoluminescence Quenching (SR-PLQ)

SR-PLQ is a technique used to measure the exciton diffusion length.

Objective: To determine the exciton diffusion length in a CBP film by measuring the quenching of its photoluminescence by an adjacent layer.

Methodology:

-

Sample Fabrication: Two types of bilayer samples are fabricated on quartz substrates:

-

Quenching Structure: A layer of CBP (thickness d) is deposited, followed by a thin layer of a material that acts as an exciton quencher (e.g., a metal or a suitable organic material).

-

Blocking Structure: A layer of CBP (d) is deposited, followed by a layer of a material that blocks exciton diffusion without quenching them (an exciton blocking layer, EBL).

-

-

Measurement: The photoluminescence spectra of both samples are measured under continuous-wave (CW) excitation at various wavelengths. The excitation light creates a distribution of excitons within the CBP layer.

-

Data Analysis: The ratio of the integrated photoluminescence intensity of the quenching structure to the blocking structure is analyzed as a function of the excitation wavelength (and thus the initial exciton distribution). This quenching efficiency is then fitted to a one-dimensional exciton diffusion model to extract the exciton diffusion length (L_D). The model takes into account the absorption coefficient of CBP at each excitation wavelength.

Conclusion

The dynamics of singlet and triplet excitons in CBP films are complex and play a pivotal role in the performance of organic electronic devices. This guide has provided a summary of the key quantitative parameters, an overview of the fundamental processes, and detailed methodologies for their experimental determination. A thorough understanding of these concepts is essential for the rational design of next-generation organic materials and devices. Further research into the temperature dependence of these parameters and the influence of film morphology will continue to refine our understanding and drive innovation in the field.

References

Charge Transport in 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP): A Technical Guide

An In-depth Analysis of the Core Charge Transport Mechanisms, Experimental Characterization, and Material Properties for Researchers and Scientists.

Introduction: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) is a cornerstone material in the field of organic electronics, widely employed as a host material in organic light-emitting diodes (OLEDs) due to its high triplet energy and good charge-transporting properties. A thorough understanding of the charge transport mechanisms within CBP is paramount for the rational design and optimization of high-performance electronic devices. This technical guide provides a comprehensive overview of the fundamental principles governing charge transport in CBP, detailed experimental protocols for its characterization, and a summary of key quantitative data.

Core Charge Transport Mechanism: Hopping in a Disordered Landscape

Charge transport in amorphous organic materials like CBP is fundamentally governed by a hopping mechanism. Unlike in crystalline inorganic semiconductors with well-defined energy bands, charge carriers (holes and electrons) in CBP are localized on individual molecules. Transport occurs through a series of incoherent "hops" between adjacent molecular sites under the influence of an applied electric field.

This process is significantly influenced by the inherent disorder within the amorphous thin film. The two primary types of disorder are:

-

Energetic Disorder (Diagonal Disorder): Variations in the site energies of the molecules, primarily due to differences in polarization energy and local electrostatic environment. This creates a distribution of energy levels for the charge carriers, which is typically modeled as a Gaussian distribution with a standard deviation denoted by σ.

-

Positional and Orientational Disorder (Off-Diagonal Disorder): Fluctuations in the intermolecular distances and relative orientations of the CBP molecules. This affects the electronic coupling (transfer integral) between adjacent sites. The degree of this disorder is represented by the parameter Σ.

The Gaussian Disorder Model (GDM)

The charge carrier mobility in CBP as a function of electric field (E) and temperature (T) is well-described by the Gaussian Disorder Model (GDM), developed by Bässler and co-workers. This model provides a framework for understanding the Poole-Frenkel-like field dependence of mobility and the non-Arrhenius temperature dependence.

The GDM predicts that the mobility (µ) can be expressed as:

µ(E, T) = µ₀ exp[-(⅔σ/kT)²] exp[C( (σ/kT)² - Σ²)√E ]

where:

-

µ₀ is the disorder-free mobility.

-

σ is the standard deviation of the Gaussian density of states (energetic disorder).

-

k is the Boltzmann constant.

-

T is the temperature.

-

Σ is the degree of positional disorder.

-

C is a constant related to the intersite distance.

This model indicates that charge transport is a thermally activated process, where carriers hop through a landscape of localized states with a Gaussian energy distribution. At low electric fields, carriers need to overcome energy barriers to hop to neighboring sites. At higher fields, the field assists in lowering these barriers, leading to an increase in mobility.

Quantitative Charge Transport Parameters of CBP

The following tables summarize key quantitative data for charge transport in CBP, compiled from various sources. It is important to note that experimental values can vary depending on the deposition conditions, film morphology, and measurement technique.

Table 1: Hole and Electron Mobility in Neat CBP Films

| Charge Carrier | Mobility (cm²/Vs) | Electric Field (V/cm) | Temperature (K) | Measurement Technique | Reference |

| Hole | ~2.0 x 10⁻³ | Not specified | Room Temperature | Not specified | |

| Hole | 2.84 (disorder-free) | Not applicable | Not applicable | Analysis based on GDM | [1] |

Table 2: Gaussian Disorder Model Parameters for Hole Transport in CBP-based Systems

| Material System | Energetic Disorder (σ) (meV) | Positional Disorder (Σ) | Reference |

| CBP doped with 1% Ir(ppy)₃ | 162 | 4.2 | [2] |

Note: These parameters were determined for a doped CBP film and serve as an illustrative example. Parameters for neat CBP films may differ.

Table 3: Key Material Properties of CBP

| Property | Value | Unit | Reference |

| Highest Occupied Molecular Orbital (HOMO) | ~5.9 - 6.0 | eV | [3] |

| Lowest Unoccupied Molecular Orbital (LUMO) | ~2.5 - 2.9 | eV | [3][4] |

| Melting Point | 281 - 285 | °C |

Experimental Characterization Techniques

The charge transport properties of CBP are primarily investigated using Time-of-Flight (TOF) photoconductivity and Space-Charge-Limited Current (SCLC) measurements.

Time-of-Flight (TOF) Photoconductivity

The TOF technique directly measures the drift mobility of charge carriers. In a typical TOF experiment, a thin film of the organic semiconductor is sandwiched between two electrodes. A short laser pulse, with a photon energy greater than the material's bandgap, is used to generate a sheet of charge carriers near one of the electrodes. Under an applied bias, these carriers drift across the film to the collecting electrode, inducing a transient photocurrent. The transit time (tᵣ) of the carriers is determined from the shape of the photocurrent transient. The mobility (µ) is then calculated using the following equation:

µ = L² / (tᵣ * V)

where:

-

L is the thickness of the film.

-

V is the applied voltage.

-

Sample Preparation:

-

A substrate, typically indium tin oxide (ITO) coated glass, is thoroughly cleaned and treated (e.g., with UV-ozone) to ensure good film adhesion and efficient charge injection.

-

A thin film of CBP is deposited onto the substrate, typically by thermal evaporation in a high-vacuum chamber, to a thickness of several micrometers. The thickness needs to be sufficient to allow for a clear transit time measurement.

-

A semi-transparent top electrode (e.g., aluminum or gold) is then deposited on top of the CBP film.

-

The thickness of the film is accurately measured using a profilometer or ellipsometry.

-

-

Experimental Setup:

-

The sample is mounted in a cryostat to allow for temperature-dependent measurements.

-

A pulsed laser (e.g., a nitrogen laser with a dye module or a Nd:YAG laser) is used as the excitation source. The laser pulse width should be much shorter than the carrier transit time.[5]

-

A DC voltage source is used to apply a bias across the sample.

-

The transient photocurrent is measured using a fast digital oscilloscope connected across a series resistor.

-

-

Measurement Procedure:

-

The sample is illuminated through the semi-transparent electrode with a single laser pulse.

-

The resulting photocurrent transient is recorded by the oscilloscope.

-

The transit time is typically determined from the kink in the photocurrent transient when plotted on a double logarithmic scale.

-

The measurement is repeated for different applied voltages and temperatures to determine the field and temperature dependence of the mobility.

-

Space-Charge-Limited Current (SCLC) Measurement

The SCLC method is used to determine the charge carrier mobility by analyzing the current-voltage (J-V) characteristics of a single-carrier device. In an ideal trap-free insulator, the current density (J) in the SCLC regime is described by the Mott-Gurney law:

J = (9/8) * εᵣ * ε₀ * µ * (V²/L³)

where:

-

εᵣ is the relative permittivity of the material.

-